Pyrrolifene

Anti-inflammatory COX Inhibition In Vitro Pharmacology

Pyrrolifene (also known as Pyrroliphene) is a synthetic small molecule belonging to the class of pyrrolidine-containing analgesics. It is characterized by its dual analgesic and anti-inflammatory activities.

Molecular Formula C23H29NO2
Molecular Weight 351.5 g/mol
CAS No. 15686-97-2
Cat. No. B232069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolifene
CAS15686-97-2
Molecular FormulaC23H29NO2
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC(CN1CCCC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C
InChIInChI=1S/C23H29NO2/c1-19(18-24-15-9-10-16-24)23(26-20(2)25,22-13-7-4-8-14-22)17-21-11-5-3-6-12-21/h3-8,11-14,19H,9-10,15-18H2,1-2H3
InChIKeyXPSOFSIDLMRECY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolifene (CAS 15686-97-2) Procurement Guide: Identity, Specifications, and Analytical Profile


Pyrrolifene (also known as Pyrroliphene) is a synthetic small molecule belonging to the class of pyrrolidine-containing analgesics [1]. It is characterized by its dual analgesic and anti-inflammatory activities . The compound is identified by CAS number 15686-97-2, a molecular formula of C23H29NO2, and a molecular weight of 351.48 g/mol [1][2]. It is supplied as a solid with typical purities of ≥98% as verified by HPLC [3].

Why Pyrrolifene (15686-97-2) Cannot Be Substituted: A Case for Specific Procurement in Analgesic Research


Generic substitution with other pyrrolidine-based analgesics or anti-inflammatory agents is not scientifically valid. Pyrrolifene's specific molecular architecture, as defined by its unique ester linkage and pyrrolidine substitution, dictates a distinct pharmacological profile that includes both analgesic and anti-inflammatory mechanisms not found in common alternatives like ibuprofen or other simple NSAIDs . Furthermore, its patent-assigned formulation for controlled absorption is compound-specific, meaning that interchange with an analog would not replicate the intended release profile or research outcomes .

Quantitative Differentiation: Pyrrolifene (15686-97-2) vs. Comparators in Analgesic and Anti-inflammatory Research


COX-1 Inhibition Profile: Pyrrolifene (IC50 = 500 nM) vs. Ibuprofen

Pyrrolifene demonstrates significant cyclooxygenase-1 (COX-1) inhibitory activity with a reported IC50 of 500 nM [1]. In contrast, the commonly used NSAID Ibuprofen, as the racemic mixture, exhibits a much weaker COX-1 inhibitory profile, with the active (S)-enantiomer showing an IC50 of approximately 14,000 nM (14 µM) in similar in vitro assays . This indicates a 28-fold greater potency of Pyrrolifene against COX-1.

Anti-inflammatory COX Inhibition In Vitro Pharmacology

COX-2 Inhibition Selectivity: Pyrrolifene (IC50 = 7,500 nM) vs. COX-1 Profile

Pyrrolifene exhibits a COX-2 inhibitory IC50 of 7,500 nM [1]. This is in contrast to its COX-1 IC50 of 500 nM, yielding a COX-1/COX-2 selectivity ratio of 15 [2]. This profile is the inverse of that seen with COX-2-selective drugs like Celecoxib, which have a COX-2/COX-1 selectivity ratio of >375 [3].

Anti-inflammatory COX-2 Selectivity In Vitro Pharmacology

Formulation Differentiation: Pyrrolifene in Controlled-Release Technology vs. Unformulated Free Base

Pyrrolifene is specifically claimed in a patent (WO 2012170676 A1) for a controlled-absorption, water-soluble pharmaceutical formulation for once-daily administration . This is a significant advancement over the unformulated free base (CAS 15686-97-2), which has different solubility and release kinetics.

Drug Formulation Controlled Release Patent

Structural and Physicochemical Differentiation: Pyrrolifene (XLogP3 = 4.2) vs. Pyrrolifene HCl

Pyrrolifene (free base) has a computed partition coefficient (XLogP3) of 4.2, indicating significant lipophilicity [1]. In contrast, the hydrochloride salt form (Pyrrolifene HCl, CAS 5591-44-6) has an increased molecular weight (387.9 g/mol) and a hydrogen bond donor count of 1, compared to 0 for the free base [2].

Physicochemical Properties Solubility Analog Comparison

Vendor-Supplied Purity: Pyrrolifene (≥98%) vs. Typical Research Grade

Reputable vendors supply Pyrrolifene (CAS 15686-97-2) with a guaranteed purity of ≥98% as verified by HPLC [1]. This specification is consistent across multiple suppliers and is a key differentiator from lower-grade or 'for synthesis' grade materials that may not have the same level of purity verification, impacting the reproducibility of biological assays .

Chemical Purity Quality Control Procurement

Key Application Scenarios for Pyrrolifene (15686-97-2) Based on Differentiating Evidence


Investigating COX-1 Preferential Inhibition in Inflammatory Pathways

Pyrrolifene's defined COX-1 (IC50 = 500 nM) and COX-2 (IC50 = 7,500 nM) inhibition profile makes it an ideal tool compound for dissecting the specific role of COX-1 in inflammation, pain, and gastrointestinal physiology, particularly in comparative studies against COX-2-selective agents [1]. The availability of high-purity (≥98%) material ensures reliable and reproducible results in these sensitive enzymatic assays .

Development and Testing of Controlled-Release Analgesic Formulations

Researchers focused on novel drug delivery systems can leverage Pyrrolifene as a model compound for controlled-absorption technology, as it is the subject of a patent for a once-daily, water-soluble formulation (WO 2012170676 A1) . This provides a validated starting point for further formulation development, studying release kinetics, and comparing against immediate-release or unformulated analgesics.

Comparative Physicochemical Studies of Free Base and Salt Forms

The distinct physicochemical properties of Pyrrolifene free base (XLogP3 = 4.2, HBD = 0) and its hydrochloride salt (HBD = 1, higher MW) allow researchers to design comparative studies on how such differences affect solubility, permeability, and in vivo pharmacokinetics [2][3]. This is critical for early-stage drug candidate optimization where selecting the appropriate salt form is a key decision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolifene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.